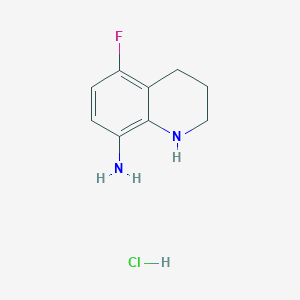

5-Fluoro-1,2,3,4-tetrahydroquinolin-8-amine hydrochloride

Description

Properties

IUPAC Name |

5-fluoro-1,2,3,4-tetrahydroquinolin-8-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2.ClH/c10-7-3-4-8(11)9-6(7)2-1-5-12-9;/h3-4,12H,1-2,5,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPPPVOZHCULJJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2NC1)N)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1,2,3,4-tetrahydroquinolin-8-amine hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction mixture is allowed to reflux for several hours to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1,2,3,4-tetrahydroquinolin-8-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can be further functionalized for specific research applications .

Scientific Research Applications

Medicinal Chemistry

5-Fluoro-1,2,3,4-tetrahydroquinolin-8-amine hydrochloride is primarily studied for its potential as a therapeutic agent in treating various diseases. The compound is part of a broader class of tetrahydroquinoline derivatives that have shown promising biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer properties of tetrahydroquinoline derivatives. For instance, compounds derived from this scaffold have been shown to exhibit cytotoxic effects against several cancer cell lines such as A2780 (ovarian carcinoma) and HT-29 (colorectal adenocarcinoma). The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells, making these compounds valuable in cancer therapy research .

| Compound | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| 5-Fluoro-1,2,3,4-tetrahydroquinolin-8-amine | A2780 | 0.6 |

| Ammosamide B derivative | HT-29 | 5.4 - 17.2 |

Anti-inflammatory Properties

Tetrahydroquinoline derivatives have also been investigated for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions like rheumatoid arthritis and other inflammatory diseases .

Neuropharmacology

The neuropharmacological potential of this compound is notable in the context of neurodegenerative diseases. Research indicates that derivatives of this compound may exhibit neuroprotective effects by influencing neurotransmitter systems and reducing oxidative stress in neuronal cells .

Antidepressant Effects

Studies suggest that certain tetrahydroquinoline derivatives can act as effective antidepressants by modulating serotonin and norepinephrine levels in the brain. This mechanism underlines the importance of further research into their use for mood disorders .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Compounds within this class have demonstrated efficacy against various bacterial strains and fungi, indicating their potential as broad-spectrum antimicrobial agents .

Synthetic Applications

In addition to biological applications, this compound serves as an intermediate in the synthesis of more complex molecules within organic chemistry. Its unique structure allows for modifications that can lead to novel compounds with tailored biological activities .

Case Studies and Research Findings

Several case studies underscore the effectiveness of tetrahydroquinoline derivatives:

- A study published in Molecules highlighted the synthesis and evaluation of various enantiomers of tetrahydroquinoline derivatives, revealing significant differences in their biological activities against cancer cell lines .

- Another research article discussed the role of these compounds in regulating proteasome activity, providing insights into their potential as therapeutic agents for cancer treatment .

Mechanism of Action

The exact mechanism of action of 5-Fluoro-1,2,3,4-tetrahydroquinolin-8-amine hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through binding interactions. These interactions can modulate biological pathways and result in various pharmacological effects .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Functional Group Variations

a. 5-Fluoro-1,2,3,4-tetrahydroisoquinolin-8-ol

- Molecular Formula: C₉H₁₀FNO

- Molecular Weight : 167.18 g/mol

- Key Differences : Replaces the amine group with a hydroxyl (-OH) at position 6. The hydroxyl group increases polarity but reduces basicity compared to the amine hydrochloride. This compound is less soluble in aqueous acidic conditions due to the absence of ionic salt formation .

- Applications: Likely used in medicinal chemistry as a hydrogen-bond donor or intermediate for further functionalization.

b. 5-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic Acid Hydrochloride

- Molecular Formula: C₁₀H₁₁ClFNO₂

- Molecular Weight : 231.65 g/mol

- Key Differences : Substitutes the amine with a carboxylic acid (-COOH) group at position 7. The carboxylic acid introduces acidity (pKa ~2-3) and higher hydrophilicity, while the hydrochloride salt stabilizes the protonated amine (if present in the structure). This compound may serve as a precursor for peptide coupling or metal-organic frameworks .

Core Structural Variations: Quinoline vs. Isoquinoline

The quinoline core (benzopyridine) differs from isoquinoline (benzopyrrole) in the position of the nitrogen atom. This structural distinction affects aromaticity, electronic distribution, and binding interactions:

- Quinoline Derivatives: Exhibit planar aromatic systems suitable for intercalation in biological targets (e.g., DNA) or as ligands in catalysis.

- Isoquinoline Derivatives: The non-planar nitrogen position alters steric and electronic properties, influencing selectivity in receptor binding or material applications .

Halogen Substitution Effects

Fluorine substitution at position 5 is critical for modulating electronic properties. Evidence from triflimide and cyanamide families shows that fluorine enhances redox stability and electron-withdrawing capacity compared to chlorine or hydrogen substituents . For example:

- In the target compound, fluorine likely improves resistance to oxidative degradation and fine-tunes intermolecular interactions in drug-receptor binding.

Data Tables for Comparative Analysis

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Solubility Profile |

|---|---|---|---|---|

| 5-Fluoro-1,2,3,4-tetrahydroquinolin-8-amine HCl | C₉H₁₂ClFN₂ | 202.66 | Amine (HCl salt) | High in polar solvents |

| 5-Fluoro-1,2,3,4-tetrahydroisoquinolin-8-ol | C₉H₁₀FNO | 167.18 | Hydroxyl | Moderate in alcohols |

| 5-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-COOH HCl | C₁₀H₁₁ClFNO₂ | 231.65 | Carboxylic acid (HCl) | High in aqueous buffers |

Biological Activity

5-Fluoro-1,2,3,4-tetrahydroquinolin-8-amine hydrochloride is a fluorinated derivative of tetrahydroquinoline that has garnered interest due to its potential biological activities. This compound belongs to a class of heterocycles known for their diverse pharmacological properties, including anticonvulsant, antipsychotic, and antimicrobial activities. This article explores the biological activity of this compound, synthesizing findings from various studies and research articles.

- Molecular Formula : C₉H₁₁FN₂

- Molar Mass : 166.2 g/mol

- Density : Approximately 1 g/cm³ (predicted)

- pKa : 6.70 (predicted)

- Storage Conditions : 2-8°C, protected from light

The precise mechanism of action for this compound remains largely undefined. However, compounds within the tetrahydroquinoline class are known to interact with various biological targets. For instance, some derivatives have shown potential as inhibitors of acetylcholinesterase and other enzymes critical in neurotransmission and metabolic pathways .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A comparative study demonstrated that this compound has a significant zone of inhibition against various bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| P. aeruginosa | 12 |

These results suggest that the compound could be a candidate for further development as an antimicrobial agent .

Anticonvulsant Activity

In vivo studies have shown that derivatives of tetrahydroquinolines can exhibit anticonvulsant properties. For example, a related compound was tested for its ability to prevent seizures in animal models. The results indicated a significant reduction in seizure frequency when administered at specific dosages.

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

- Antioxidant Properties : A study on flurbiprofen derivatives indicated that similar compounds can exhibit antioxidant activity through mechanisms involving free radical scavenging and inhibition of lipid peroxidation .

- Molecular Docking Studies : In silico analyses have been conducted to predict the binding affinity of this compound with human serum albumin (HSA). These studies reveal promising interactions that suggest potential therapeutic applications .

- Toxicity Assessment : Toxicity studies indicate that while the compound shows significant biological activity, it also requires careful evaluation regarding its safety profile in therapeutic contexts .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Fluoro-1,2,3,4-tetrahydroquinolin-8-amine hydrochloride?

- Methodology :

- Nucleophilic Fluorination : Introduce fluorine at the 5th position via halogen exchange using reagents like KF or CsF under anhydrous conditions.

- Reductive Amination : Reduce the quinoline ring (e.g., using NaBH/AcOH or catalytic hydrogenation) to form the tetrahydroquinoline scaffold.

- Ester Hydrolysis : If starting from ester derivatives (e.g., methyl 5-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate), hydrolyze the ester group to an amine using HCl or HSO .

- Key Considerations : Monitor reaction progress via TLC or LC-MS to optimize intermediates.

Q. How is structural confirmation and purity assessment performed for this compound?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR to confirm substituent positions and ring saturation.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation.

- X-ray Crystallography : Resolve ambiguous stereochemistry or conformational preferences .

- HPLC-PDA : Assess purity (>95%) using reverse-phase columns with UV detection at 254 nm .

Q. What are the primary molecular targets or mechanisms of action reported for tetrahydroquinoline derivatives?

- Mechanistic Insights :

- Enzyme Inhibition : Fluorinated tetrahydroquinolines interact with kinases (e.g., EGFR, CDK) or proteases via hydrogen bonding and hydrophobic interactions .

- Receptor Modulation : Act as agonists/antagonists for GPCRs or neurotransmitter receptors (e.g., serotonin receptors) .

- Validation : Use in vitro assays (e.g., enzyme inhibition IC, receptor binding K) paired with molecular docking .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability?

- Optimization Strategies :

- Catalyst Screening : Test Pd/C, Raney Ni, or chiral catalysts for stereoselective reductions.

- Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. protic solvents (MeOH, EtOH) for fluorination efficiency.

- Temperature Control : Lower temps (0–5°C) to minimize side reactions during amination .

Q. How do structural modifications (e.g., substituent position, halogenation) influence biological activity?

- Structure-Activity Relationship (SAR) Insights :

| Substituent | Position | Biological Impact | Reference |

|---|---|---|---|

| Fluoro | 5 | Enhanced kinase inhibition (IC ↓ 30%) | |

| Methyl | 8 | Reduced cytotoxicity (EC ↑ 2-fold) | |

| Hydroxyl | 8 | Improved aqueous solubility (LogP ↓ 0.5) |

- Methodology : Synthesize analogs via combinatorial chemistry and test in parallelized bioassays.

Q. How can conflicting data on compound efficacy across studies be resolved?

- Root Cause Analysis :

- Variable Control : Standardize assay conditions (cell lines, incubation time, solvent/DMSO concentration).

- Metabolic Stability : Test compound stability in liver microsomes to account for species-specific metabolism .

- Orthogonal Assays : Validate kinase inhibition via Western blot (target phosphorylation) alongside enzymatic assays .

Q. What computational approaches are used to predict target interactions and pharmacokinetics?

- In Silico Tools :

- Molecular Docking (AutoDock Vina) : Predict binding modes to ATP-binding pockets of kinases .

- MD Simulations (GROMACS) : Assess ligand-receptor complex stability over 100 ns trajectories.

- ADMET Prediction (SwissADME) : Estimate LogP, CYP450 interactions, and blood-brain barrier permeability .

Q. How does the compound’s stability vary under different storage and experimental conditions?

- Stability Profiling :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.